tert-butyl (1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
Description
Tert-butyl (1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is a fascinating compound that captures interest due to its unique structure and potential applications. Characterized by its bicyclic framework and multiple functional groups, this compound presents various chemical properties and reactivities that are significant in the field of organic chemistry and beyond.
Properties
CAS No. |
2757961-33-2 |
|---|---|
Molecular Formula |
C12H19F2NO3 |
Molecular Weight |
263.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl (1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves several steps, starting with the preparation of the bicyclic framework. A common route includes the cyclization of appropriate precursors under controlled conditions, followed by the introduction of the difluoro group and other substituents. The specific reagents and catalysts used can vary, but common choices include organometallic reagents, fluorinating agents, and protective group strategies.
Industrial Production Methods: : In an industrial context, large-scale production would require efficient and scalable synthetic routes. Continuous flow chemistry and process optimization play crucial roles here, ensuring high yield and purity. Key steps would include the selection of robust reagents, catalysts, and reaction conditions that can be easily adapted to large reactors.
Chemical Reactions Analysis
Types of Reactions: : Tert-butyl (1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions
Oxidation: Typically involves reagents such as permanganate, chromate, or peroxide under controlled conditions.
Reduction: Often employs reducing agents like lithium aluminum hydride (LAH) or sodium borohydride.
Substitution: Can occur via nucleophilic or electrophilic pathways, using halogens or other substituents as reactants.
Major Products Formed: The resulting products can vary significantly, often depending on the specific reagents and conditions used, but can include modified bicyclic frameworks, new functionalized derivatives, or completely rearranged structures.
Scientific Research Applications
The compound finds applications in various fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules and as a probe for studying reaction mechanisms.
Biology: : Investigated for its potential as a biochemical tool, affecting specific proteins or pathways in biological systems.
Medicine: : Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes related to disease states.
Industry: : Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which tert-butyl (1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate exerts its effects can be complex, involving multiple molecular targets and pathways. Typically, it interacts with specific enzymes or receptors, altering their activity and leading to downstream effects. The precise pathways would depend on its specific use case, whether therapeutic, biochemical, or industrial.
Comparison with Similar Compounds
When compared to other bicyclic compounds with similar frameworks, tert-butyl (1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate stands out due to its difluoro and tert-butyl groups, which can impart unique reactivities and physical properties.
Similar Compounds: : Examples include various substituted bicyclo[4.1.0]heptanes, azabicyclic compounds, and other fluorinated derivatives. These compounds share some structural features but differ in the types and positions of their substituents, which can significantly affect their reactivity and applications.
Such a compound, with its multifaceted roles and significant potential, underscores the diverse possibilities within the realm of synthetic organic chemistry and applied sciences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
